molecular formula C16H13N3O2S B5725779 [4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate

[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate

Cat. No.: B5725779
M. Wt: 311.4 g/mol
InChI Key: DRIFCVKOULTTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate is a complex organic compound that features a pyridine ring, a thiazole ring, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is being explored for its therapeutic potential. It has been tested for anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11(20)21-14-6-4-12(5-7-14)15-10-22-16(19-15)18-13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIFCVKOULTTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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